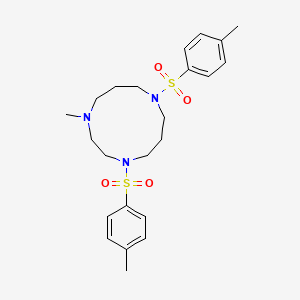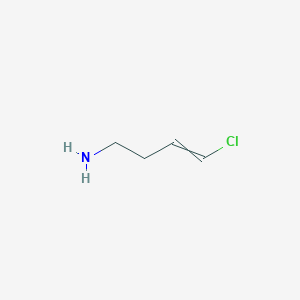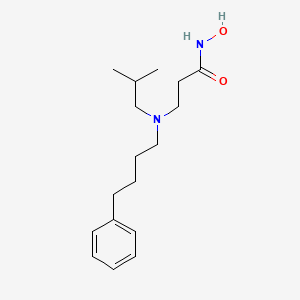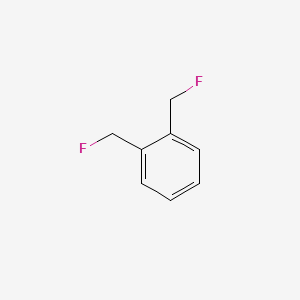
1,2-Bis(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,2-bis(chloromethyl)benzene using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the fluoromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the fluoromethyl groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
1,2-Bis(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1,2-Bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic core, while the fluoromethyl groups enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,2-Dimethylbenzene (o-xylene): Similar structure but with methyl groups instead of fluoromethyl groups.
1,2-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups
Uniqueness: 1,2-Bis(fluoromethyl)benzene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s electronegativity, metabolic stability, and ability to participate in specific interactions, making it valuable in various applications.
Properties
CAS No. |
921595-52-0 |
|---|---|
Molecular Formula |
C8H8F2 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1,2-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
InChI Key |
REOWKQZCIZXGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
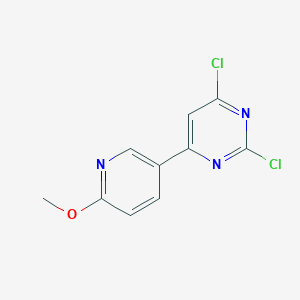

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
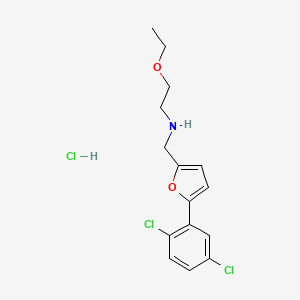
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)

![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
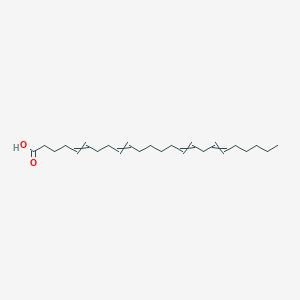

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
